molecular formula C16H18FNO3 B2819039 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide CAS No. 1421528-63-3

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide

Cat. No.: B2819039
CAS No.: 1421528-63-3
M. Wt: 291.322
InChI Key: QYXGHIYOMUNUCX-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide is a synthetic chemical compound designed for research and development purposes, incorporating a 2-fluorobenzamide moiety and a 2,5-dimethylfuran group. The 2-fluorobenzamide structure is a significant scaffold in medicinal chemistry, frequently explored for its potential to interact with various biological targets. For instance, structurally similar N-substituted benzamide compounds are investigated as potent and selective agonists for serotonin receptors, which are relevant in the study of neurological conditions and pain management . Furthermore, such fluorinated benzamides have been studied in the context of sodium channel modulation, indicating potential research applications in neuropathic pain and arrhythmias . The incorporation of the fluorine atom is a common strategy in drug design, as it can enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and small size . The 2,5-dimethylfuran component is a heterocyclic building block that contributes to the molecule's overall lipophilicity and structural diversity. Furan-containing derivatives are often examined for their versatile biological activities. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-10-9-13(11(2)21-10)15(19)7-8-18-16(20)12-5-3-4-6-14(12)17/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGHIYOMUNUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide typically involves multiple steps. One common approach is to start with the preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine, which can be synthesized by reacting 2,5-dimethylfuran with an appropriate aldehyde under basic conditions to form the corresponding alcohol. This intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, solvent-free microwave irradiation techniques, and other advanced methodologies to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(2,5-dimethylfuran-3-yl)-3-oxopropyl-2-fluorobenzamide.

    Reduction: Formation of N-(3-(2,5-dimethyltetrahydrofuran-3-yl)-3-hydroxypropyl)-2-fluorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The furan ring and fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s benzamide scaffold is shared with several agrochemicals and bioactive molecules. Below is a comparative analysis of structural analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name / ID Substituents Use/Activity Key Differences from Target Compound
Target Compound 2-fluorobenzamide + 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl Not specified in evidence Unique combination of fluorine, dimethylfuran, and hydroxypropyl groups
Flutolanil N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Fungicide (rice sheath blight) Trifluoromethyl group; isopropoxy-phenyl instead of dimethylfuran/hydroxypropyl
Cyprofuram N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Fungicide Chlorophenyl and tetrahydrofuran substituents; lacks fluorine
ID 876919-11-8 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-fluorobenzamide Not specified Fluorine at para position; benzodioxin-ethyl chain instead of dimethylfuran
ID 872212-39-0 3-bromo-N-(cyclohexylmethyl)benzamide Not specified Bromine substituent; cyclohexylmethyl group

Functional Implications

  • Fluorine Position : The ortho-fluorine in the target compound may confer greater steric hindrance and metabolic stability compared to para-fluorinated analogs (e.g., ID 876919-11-8) .
  • Dimethylfuran vs.
  • Hydroxypropyl Chain: This polar group may improve solubility relative to non-hydroxylated analogs like flutolanil, which relies on an isopropoxy group for hydrophilicity .

Q & A

Q. What are the key synthetic routes for synthesizing N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the furan core: Start with 2,5-dimethylfuran-3-carboxylic acid or its derivatives.
  • Step 2: Introduction of the hydroxypropyl chain via epoxide ring-opening or Grignard addition to a ketone intermediate.
  • Step 3: Amide coupling using 2-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Reaction optimization may require inert atmospheres, temperature control (~0–25°C), and purification via column chromatography .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation.
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • HPLC/GC: Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, furan ring alterations) influence bioactivity?

  • Fluorine: Enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition).
  • Dimethylfuran: Increases metabolic stability compared to unsubstituted furans.
  • Hydroxypropyl Chain: Modulates solubility and hydrogen-bonding interactions with targets. Comparative studies with 3,4-difluorobenzamide analogs show reduced antimicrobial activity but improved kinase inhibition .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Standardized Assays: Use validated cell lines (e.g., HEK293 for cytotoxicity via MTT assay ) and enzyme inhibition protocols.
  • Statistical Reproducibility: Triplicate measurements with error bars; meta-analysis of SAR data.
  • Structural Confirmation: Ensure batch-to-batch consistency via NMR and crystallography (if available) .

Q. What are the hypothesized biological targets and mechanistic pathways for this compound?

  • Enzyme Inhibition: Potential inhibition of NADPH oxidase or kinases due to structural resemblance to known inhibitors.
  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via the fluorobenzamide moiety.
  • Mechanistic Studies: Molecular docking simulations suggest high affinity for the ATP-binding pocket of tyrosine kinases .

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